molecular formula C10H13Br B079780 1-Bromo-4-phenylbutane CAS No. 13633-25-5

1-Bromo-4-phenylbutane

Cat. No. B079780
CAS RN: 13633-25-5
M. Wt: 213.11 g/mol
InChI Key: XPBQQAHIVODAIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Bromo-4-phenylbutane and related compounds involves several methodologies. Traditional methods include the reaction of n-butyl alcohol with phosphorus and liquid bromine, using sulfuric acid as a catalyst under reflux conditions, achieving yields up to 83% (L. Jun, 2012). Continuous-flow syntheses in the gas phase starting from 1-butanol, at temperatures between 130–170°C and atmospheric pressure, have also been reported, utilizing zinc chloride or phosphonium salt supported on silica gel for high reaction selectivity (P. Tundo & M. Selva, 2005).

Molecular Structure Analysis

The molecular structure of derivatives similar to 1-Bromo-4-phenylbutane, such as (E)-1-(2-(4-bromobutoxy)-6-hydroxy-4-methoxyphenyl-3-phenylprop-2-en-1-one, has been extensively studied. X-ray diffraction analysis reveals a complex geometry where hydrogen atoms in certain bonds take trans configurations, and molecules are linked by intramolecular hydrogen bonds, emphasizing the compound's spatial arrangement and potential for further chemical reactions (Кoblandy M. Turdybekov et al., 2023).

Chemical Reactions and Properties

1-Bromo-4-phenylbutane participates in various chemical reactions, including alkylation under phase-transfer catalytic conditions, showcasing its reactivity and the influence of different experimental parameters on reaction rates (T. Balakrishnan, S. H. Babu, & T. K. Shabeer, 1993). The compound's properties facilitate its use in synthesizing more complex structures through reactions like the Suzuki cross-coupling, demonstrating its versatility in organic synthesis (Y. Nakano et al., 2001).

Physical Properties Analysis

Although specific details about the physical properties of 1-Bromo-4-phenylbutane were not directly found, related compounds exhibit distinct characteristics like melting points, boiling points, and solubility in various solvents. These properties are crucial for determining the compound's behavior in different chemical environments and for its application in organic synthesis.

Chemical Properties Analysis

The chemical properties of 1-Bromo-4-phenylbutane, such as reactivity with different reagents, potential for substitution reactions, and participation in catalytic processes, underscore its utility in organic chemistry. Its ability to undergo reactions like radical cyclization and its involvement in the synthesis of dihydropyridine derivatives illustrate its wide range of applications in synthesizing pharmacologically relevant compounds (E. Goodarzi & B. Mirza, 2020).

Scientific Research Applications

  • Synthesis of Antituberculosis Agents : A study by Omel’kov, Fedorov, and Stepanov (2019) reported the synthesis of new compounds with antituberculosis activity, where a derivative of 1-Bromo-4-phenylbutane exhibited high antituberculosis activity and is in the final stage of clinical trials for use in clinical practice (Omel’kov, Fedorov, & Stepanov, 2019).

  • Intramolecular Darzens Reaction : Mitani, Hirayama, Takeuchi, and Koyama (1987) studied the intramolecular Darzens reaction involving 1-bromo-4-acyloxybutanes to synthesize 2,7-dioxabicyclo[4.1.0] heptanes (Mitani et al., 1987).

  • Separation of Haloalkane Isomers : Wu, Wu, Li, Dai, and Yang (2022) developed a solid supramolecular adsorption material that can separate 1-/2-bromoalkane isomers with high selectivity, using 1-bromobutane as an example (Wu et al., 2022).

  • Synthesis of Azo-β-Diketones : Dhumad, Hassan, Fahad, Emshary, Raheem, and Sultan (2021) synthesized and characterized azo-β-diketones, one of which was derived from 1-Bromo-4-phenylbutane, and studied their optical nonlinear properties (Dhumad et al., 2021).

  • Study of Stereochemistry in Chemical Reactions : Abraham and Monasterios (1975) investigated the stereochemistry of deuterium bromide addition to β-t-butylstyrene, producing derivatives of 1-Bromo-4-phenylbutane (Abraham & Monasterios, 1975).

  • Electrochemical Reduction Studies : Pritts and Peters (1995) explored the electrochemical behavior of various compounds, including 1-Bromo-4-phenylbutane, at carbon cathodes in different conditions (Pritts & Peters, 1995).

Safety And Hazards

1-Bromo-4-phenylbutane can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapours, and avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Relevant Papers The synthesis and properties of 1-Bromo-4-phenylbutane have been discussed in several papers and patents . These documents provide valuable insights into the production methods, reactions, and potential applications of this compound.

properties

IUPAC Name

4-bromobutylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBQQAHIVODAIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293481
Record name 1-Bromo-4-phenylbutane
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Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-phenylbutane

CAS RN

13633-25-5
Record name 1-Bromo-4-phenylbutane
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Record name 1-Bromo-4-phenylbutane
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Record name 1-BROMO-4-PHENYLBUTANE
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Synthesis routes and methods I

Procedure details

To a solution of 4-phenyl-1-butanol (21.75 g) in acetonitrile (300 mL) was added triphenylphosphine dibromide (67.23 g) in portions with stirring over 10 min. After stirring over night under nitrogen, methanol (4 mL) was added and after 1.5 h, the solvent was removed under reduced pressure. Hexanes (200 mL) and ˜75 g silica gel were added to the residue and the mixture was filtered and the filter cake was eluted with hexanes. The clear filtrate was concentrated to give 32.8 g of clear colorless liquid. This product was again eluted through silica gel using 1.5 L hexanes to give the title compound (24.7 g) as a colorless liquid.
Quantity
21.75 g
Type
reactant
Reaction Step One
Quantity
67.23 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-phenyl-1-butanol (5.00 g, 33.3 mmol) and CH2Cl2 (250 mL) 15 at 0° C. was added triphenylphosphine (13.1 g, 50.0 mmol) followed by NBS (8.90 g, 50.0 mmol). After stirring at this temperature for 2 h, the mixture was quenched with H2O (50 mL) and extracted with CH2Cl2 (150 mL) The organic layer was washed with brine (40 mL) and dried (Na2SO4). After concentration, the residue was flushed through two quick columns of silica gel using 2% EtOAc/petroleum ether as an eluant to afford 4-phenylbutyl bromide (6.22 g, 88%) as an intermediate.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
8.9 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Phosphorus tribromide (17.6 ml, 186 mmol) was added dropwise to a solution of 4-phenyl-1-butanol (10.0 g, 66.6 mmol) in dioxane (200 ml). The reaction mixture was stirred for 1 hour at room temperature. Another portion of phosphorus tribromide (17.6 ml, 186 mmol) was added dropwise. The reaction mixture was stirred for 16 hours at room temperature. It was cooled to 0° C. Water (130 ml) was added dropwise. The reaction mixture was stirred for 30 min at room temperature. It was diluted with ethyl acetate (200 ml) and washed with 1 N hydrochloric acid (200 ml). The aqueous phase was extracted with ethyl acetate (2×100 ml). The combined organic layers were washed with a saturated aqueous solution of sodium hydrogencarbonate (200 ml) and dried over magnesium sulphate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (300 g), using ethyl acetate/heptane 1:3 as eluent, to give 8.54 g of (4-bromobutyl)benzene.
Quantity
17.6 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

15.0 g (0.1 mol) 4-phenylbutanol and 39.8 g (0.12 mol) carbontetrabromide were dissolved in 500 ml dry dichloromethane and cooled to 0° C., 36.7 g (0.14 mol) triphenylphosphine was then added and the mixture stirred 1.5 hours under argon at 0° C. then evaporated in vacuo. The resulting mixture was stirred in ether-hexane (1:1) and filtered to remove insoluble material. The filtrate was then passed through a pad of silica gel and concentrated to give a pale yellow liquid 21.3 g.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
39.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
36.7 g
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods V

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-4-phenylbutane
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Reactant of Route 6
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Citations

For This Compound
51
Citations
V Kmoníček, Z Vejdělek, M Protiva - Collection of Czechoslovak …, 1990 - cccc.uochb.cas.cz
5-Methyl-1H-imidazole-4-ylmethanethiol (V) hydrochloride was reacted with benzyl chloride, 4-fluorobenzyl bromide, 4-chlorobenzyl chloride, 4-(2-dimethylaminoethoxy)benzyl chloride …
Number of citations: 1 cccc.uochb.cas.cz
V Bertini, F Lucchesini, M Pocci, S Alfei - Tetrahedron, 2005 - Elsevier
… Such copolymers were tested in the transformation of 1-bromo-4-phenylbutane into the stable 5-phenylpentanal (17a), whose 1 H and 13 C NMR spectra are known 15 (Scheme 8). …
Number of citations: 10 www.sciencedirect.com
M Horikawa, K Tateda, E Tuzuki, Y Ishii, C Ueda… - Bioorganic & medicinal …, 2006 - Elsevier
… In addition, another phenylacyl-HSL analog 12 possessing a side chain shorter than 13 was prepared from 1-bromo-4-phenylbutane in the same manner as that employed for 22–24. …
Number of citations: 58 www.sciencedirect.com
F Chen, K Chen, Y Zhang, Y He… - Journal of the …, 2017 - ACS Publications
… (2v) On the basis of this preliminary result, we next turned our attention to the coupling of the less reactive bromide substrates 1-bromo-4-phenylbutane (1a) and 4-bromoanisole (2a). …
Number of citations: 199 pubs.acs.org
SG Senderoff, AYL Shu, K Lawrie… - Journal of Labelled …, 1992 - Wiley Online Library
… 1-Bromo-4-phenylbutane a (prepared in 70% yield by treatment of 1-hydroxy-4-phenylbutane with concentrated hydrobromic acid) was converted to the corresponding Grignard …
H Gilman, WH Atwell - Journal of the American Chemical Society, 1964 - ACS Publications
The preparation of 1, 1, 2-triphenyl-l-silacyclobutane (II) and 1, 1, 2-triphenyl-l-silacyclopentane (III) and a comparison of the reactivities of these two compounds toward a variety of …
Number of citations: 45 pubs.acs.org
M Meyer, F Brunner, A Prescimone, EC Constable… - Molecules, 2020 - mdpi.com
… The intermediate was then treated with 1-bromo-4-phenylbutane to give 2. The base peak at m/z 303.10 in the electrospray (ESI) mass spectrum arose from the [M + H] + ion. The 1 H- …
Number of citations: 9 www.mdpi.com
LB Hough, W Menge, AC van de Stolpe… - Bioorganic & medicinal …, 2007 - Elsevier
… VUF 5500 (Table 1) was synthesized as described for 2, using furan and 1-bromo-4-phenylbutane. The product was isolated as an oxalate salt in low yield (17%). …
Number of citations: 21 www.sciencedirect.com
T Di Franco, N Boutin, X Hu - Synthesis, 2013 - thieme-connect.com
… 1-bromo-4-phenylbutane (2a) reacted with octyl-(9-BBN) to give 68% yield of 3a (Table [2], entry 1). For ester iodide and bromide, coupling products were obtained in 59% and 58% …
Number of citations: 29 www.thieme-connect.com
R Li, X Zhang, M Dong, CX Cui, W Zhang, JC Wang… - Dyes and …, 2023 - Elsevier
… The key chemicals Y-Ph and Y–CH were synthesized from Y–S by nucleophilic substitution reactions with 1-bromo-4-phenylbutane and 1-bromo-4-cyclohexylbutane, respectively. Then…
Number of citations: 2 www.sciencedirect.com

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